molecular formula C22H18FN3O2 B2434178 N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide CAS No. 406710-82-5

N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide

Cat. No.: B2434178
CAS No.: 406710-82-5
M. Wt: 375.403
InChI Key: AEQWYPHXPYEIKB-ZHZULCJRSA-N
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Description

N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide is a synthetic benzamide derivative of significant interest in early-stage pharmacological and chemical research. This compound features a molecular architecture comprising a benzamide core, a 4-fluorophenyl group, and a pyridin-4-ylmethyl carbamoyl vinyl chain, a structure known to be associated with diverse biological activities. Benzamide derivatives are frequently investigated for their potential as kinase inhibitors, with some analogs targeting receptors like VEGFR . The specific stereoelectronic properties imparted by the fluorophenyl substituent and the pyridine nitrogen can influence the molecule's binding affinity and physicochemical characteristics, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily in hit-to-lead optimization campaigns, exploring its potential interactions with enzyme active sites and cellular receptors. Its mechanism of action is typically tailored to its specific molecular target, which may involve enzyme inhibition or receptor modulation, as seen in related compounds studied for neurological and metabolic disorders . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not approved for diagnostic or therapeutic use in humans or animals. The buyer assumes sole responsibility for confirming the compound's identity and purity and for all subsequent research and experimentation.

Properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-19-8-6-16(7-9-19)14-20(26-21(27)18-4-2-1-3-5-18)22(28)25-15-17-10-12-24-13-11-17/h1-14H,15H2,(H,25,28)(H,26,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQWYPHXPYEIKB-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C23H22FN4O\text{C}_{23}\text{H}_{22}\text{F}\text{N}_{4}\text{O}

Structural Features

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring may enhance metabolic stability and influence receptor interactions.
  • Pyridine Ring : The pyridine moiety is known for its role in biological activity, often participating in hydrogen bonding and π-stacking interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives with a fluorinated phenyl group have shown enhanced selectivity towards various cancer cell lines. In vitro studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHepG21.30Apoptosis
Study BMCF-72.50G2/M Arrest

The proposed mechanisms of action include:

  • Inhibition of HDACs : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Modulation of GABA-A Receptors : Some derivatives act as positive allosteric modulators (PAMs) for GABA-A receptors, potentially influencing neuronal signaling pathways.

Case Studies

  • Case Study 1 : A study evaluated the effect of a related compound on solid tumors in xenograft models, revealing a tumor growth inhibition rate of approximately 48.89% compared to control groups.
  • Case Study 2 : Another investigation focused on metabolic stability, demonstrating that fluorinated variants maintained higher stability in liver microsomes, which is critical for drug development.

Metabolic Stability

The metabolic profile of this compound suggests favorable properties for drug development. The introduction of fluorine enhances resistance to metabolic degradation, which is beneficial for maintaining therapeutic levels in vivo.

Toxicological Studies

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide, and how do substituents influence reaction yields?

  • Methodology : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using substituted N-(2-vinylphenyl)amides. Electron-withdrawing groups (e.g., fluoro, chloro) on the benzamide ring typically yield higher efficiencies (84–92%) compared to bulky alkyl/benzyl substituents, which may hinder reactivity .
  • Data Consideration : Refer to substituent tolerance tables (e.g., Table 2 in ) to predict yields based on steric/electronic effects.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) validate the structural integrity of this compound during synthesis?

  • Methodology : Use 1^1H/13^13C NMR to confirm vinyl and pyridinylmethyl carbamoyl groups. FT-IR can identify carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and aromatic C-F bonds (1100–1200 cm1^{-1}). Compare spectral data to structurally similar benzamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodology : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents (DMF/water). Monitor purity via HPLC with UV detection at λ ~254 nm .

Advanced Research Questions

Q. How does the 4-fluorophenyl-pyridinylmethyl carbamoyl motif influence target binding in biochemical assays?

  • Methodology : Conduct molecular docking studies to assess interactions with enzymes/receptors (e.g., kinase domains). Compare with analogs like N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, where fluorophenyl groups enhance hydrophobic binding and metabolic stability .
  • Data Contradiction : Note that trifluoromethyl groups (e.g., in ) may improve binding affinity but increase steric hindrance, requiring empirical validation.

Q. What strategies mitigate low yields in reactions involving sterically hindered alkenes or bulky substituents?

  • Methodology : Introduce directing groups (e.g., sulfonamides) to control regioselectivity or use high-pressure conditions to overcome steric barriers. For example, reports no product formation with benzyl-substituted alkenes, suggesting steric clashes require alternative coupling partners .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodology : Replace the pyridin-4-ylmethyl group with bioisosteres (e.g., piperazinyl or thiazole rings) to improve solubility. For instance, piperazine derivatives in show enhanced bioavailability via fluorine substitution .

Data Analysis & Experimental Design

Q. How should researchers address contradictions in substituent reactivity across studies (e.g., fluoro vs. benzyl groups)?

  • Methodology : Perform control experiments under identical conditions to isolate variables (e.g., solvent polarity, catalyst loading). Use Hammett plots to correlate electronic effects (σ values) with reaction outcomes, as demonstrated in for substituted styrenes .

Q. What in vitro assays are suitable for evaluating this compound’s antibacterial or kinase-inhibitory potential?

  • Methodology : Use MIC assays against Gram-positive/negative strains or kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity). Reference protocols from , where benzamide derivatives inhibited KDR kinase (IC50_{50} = 20 nM) .

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